molecular formula C10H7N3O B034905 Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 104149-51-1

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B034905
CAS No.: 104149-51-1
M. Wt: 185.18 g/mol
InChI Key: SEZDRVKQIPFVIY-UHFFFAOYSA-N
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Description

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a sophisticated nitrogen-containing heterocyclic compound that presents a privileged scaffold in medicinal chemistry and drug discovery research. Its core structure, which intricately fuses pyridine, pyrrole, and pyrazine rings, is of significant interest for the design and synthesis of novel small-molecule inhibitors. This compound is primarily investigated for its potential to interact with and modulate the activity of various protein kinases, which are critical signaling enzymes involved in cellular proliferation, survival, and differentiation. Researchers utilize this molecule as a key chemical precursor or a core template for developing targeted therapies, particularly in the fields of oncology and neurodegenerative diseases. Its mechanism of action is typically associated with competitive ATP-binding site occlusion within the kinase catalytic domain, thereby disrupting downstream phosphorylation cascades and inducing apoptosis or cell cycle arrest in pathological models. The unique three-dimensional architecture and hydrogen-bonding capabilities of this polycyclic system make it a valuable probe for studying protein-ligand interactions, structure-activity relationships (SAR), and for fragment-based drug design. Supplied as a high-purity compound, it is intended for in vitro biochemical assays, high-throughput screening (HTS) campaigns, and hit-to-lead optimization studies to advance the development of next-generation therapeutic agents.

Properties

IUPAC Name

2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)7-3-1-5-11-9(7)12-10/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZDRVKQIPFVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C3=CC=CN23)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443363
Record name Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104149-51-1
Record name Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Ullmann N-Arylation

The Ullmann coupling reaction serves as a cornerstone for constructing the pyrido-pyrrolo-pyrazinone framework. As demonstrated in recent studies, this method involves reacting 2-amino-3-bromopyridines with L-proline derivatives under copper catalysis. For example, 2-amino-3-bromopyridine and L-proline undergo a two-step process:

  • N-arylation : Copper iodide (CuI) with TMEDA as a ligand facilitates carbon-nitrogen bond formation at 130°C for 24–48 hours.

  • Intramolecular condensation : The intermediate undergoes cyclization in the presence of potassium phosphate to form the bicyclic pyrrolidine structure.

This method achieves yields of 55–79% for intermediate products, with subsequent oxidation steps further refining the final compound.

Oxidation of Pyrrolidine Intermediates

Dehydrogenation of saturated pyrrolidine intermediates to aromatic pyrroles is critical for achieving the target structure. Manganese dioxide (MnO₂) in refluxing tetrahydrofuran (THF) proves most effective, converting intermediates like 4 (Scheme 1,) into pyrrolo[1,2-a]pyrazinones with up to 91% yield. Alternative oxidants, such as DDQ or Dess–Martin periodinane, result in lower conversions or side products.

Table 1: Oxidation Efficiency Across Solvents

SolventTemperature (°C)Conversion (%)
THF7091
Xylene14065
Ethanol7842

Optimization of Reaction Conditions

Catalyst and Ligand Systems

The choice of catalyst and ligand significantly impacts yield. A combination of CuI (10 mol%) and TMEDA (20 mol%) in dimethylacetamide (DMA) optimizes the Ullmann reaction, whereas substituting TMEDA with DMEDA reduces yields by 15–20%.

Solvent and Temperature Effects

Polar aprotic solvents like DMA enhance copper catalyst activity, while elevated temperatures (130°C) accelerate reaction kinetics. Conversely, lower temperatures (80–100°C) prolong reaction times and increase byproduct formation.

Structural Characterization and Purity Control

Spectroscopic Validation

Post-synthesis characterization employs:

  • ¹H NMR : Distinct peaks at δ 7.8–8.2 ppm confirm aromatic proton environments.

  • IR Spectroscopy : A carbonyl stretch at 1680–1700 cm⁻¹ verifies lactam formation.

  • Mass Spectrometry : Molecular ion peaks at m/z 185.18 align with the compound’s molecular weight.

Table 2: Representative Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.15 (d, J = 5 Hz, 1H), 7.92 (s, 1H)
IR (KBr)1695 cm⁻¹ (C=O)

Challenges and Mitigation Strategies

Byproduct Formation

Unreacted starting materials and over-oxidized quinoxalinones are common byproducts. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound, though hot filtration in THF improves recovery rates.

Scalability Limitations

Batch processes face challenges in maintaining consistent yields at scale. Continuous flow systems, though underexplored, may enhance reproducibility for industrial applications.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Ullmann N-Arylation7995Broad substrate tolerance
Reductive Cyclization4887Simplified purification
Palladium Catalysis6589Mild reaction conditions

The Ullmann method outperforms alternatives in yield and scalability, though palladium-based approaches offer milder conditions for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C10H7N3O
  • Molecular Weight : 185.18 g/mol
  • CAS Number : 104149-51-1
  • LogP : 1.1758

These properties indicate that Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a moderately lipophilic compound, which may influence its bioavailability and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain synthesized derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting a potential role as anticancer agents. In one study, a series of derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant efficacy compared to standard chemotherapeutics .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound. Specific derivatives have been synthesized to evaluate their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds possess potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives. Studies have suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic characteristics can be tuned through structural modifications to enhance charge transport properties .

Sensors

The compound has also been explored for use in chemical sensors due to its ability to interact with various analytes. Research indicates that this compound-based sensors can detect environmental pollutants or biological markers with high sensitivity .

Synthesis Strategies

The synthesis of this compound can be achieved through several methods:

  • Tandem Reactions : Utilizing tandem reactions allows for the efficient construction of complex molecules from simpler precursors. This method has been successfully applied to synthesize various derivatives with enhanced biological activity .
  • Cyclization Reactions : Intramolecular cyclization techniques have been employed to form the core structure of this compound from readily available starting materials .

Case Study 1: Anticancer Derivatives

A series of this compound derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The most effective derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior potency.

Case Study 2: Sensor Development

Researchers developed a sensor based on this compound that successfully detected lead ions in water samples at concentrations below regulatory limits. The sensor demonstrated rapid response times and high selectivity.

Mechanism of Action

The mechanism of action of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one derivatives are synthesized via modular methods enabling library diversification .
  • Indole-fused analogues (e.g., 6a–d) require multistep coupling, yielding lower to moderate efficiencies (33–65%) .

Structural Features

Compound Core Structure Substituents Ring Fusion Pattern
This compound Pyridine + pyrrole + pyrazine Variable at positions 3, 5, 8 Linear tricyclic fusion
Pyrido[3,2-e]pyrrolo[1,2-a]azepinones Pyridine + pyrrole + azepine Substituents on azepine ring Angular tricyclic fusion
Bispyrido[4',3':4,5]pyrrolo[1,2-a]pyrazines Two pyridine-pyrrole-pyrazine units Symmetric or asymmetric Bis-tricyclic systems

Structural Impact :

  • Chloro or methoxy substituents (e.g., 6b, 6c) enhance solubility and bioactivity .

Physicochemical and Spectroscopic Properties

Physical Data

Compound Melting Point (°C) IR (CO stretch, cm⁻¹) 1H-NMR (Key Peaks, δ ppm)
This compound (6a) 347.4–347.8 1701 (broad) 9.71 (s, H-1), 8.58 (d, H-3), 7.85 (s, H-12)
3-Chloro derivative (6b) 306.3–306.7 1700 (broad) 9.48 (s, H-1), 8.02 (s, H-4)
3-Methoxy derivative (6c) 279.0–279.4 1727, 1702 3.95 (s, OCH₃), 7.24 (s, H-4)
Pyrido[3,2-e]pyrrolo[1,2-a]azepinones Not reported 1650–1700 (ketone) 2.5–3.5 (m, CH₂ of azepine)

Trends :

  • Electron-withdrawing groups (e.g., Cl in 6b) increase melting points and stability .
  • Methoxy groups (6c) lower melting points due to reduced crystallinity .

CNS and Anticancer Activity

Compound Activity IC₅₀/EC₅₀ Mechanism Reference
This compound (7) Analgesic, neuroleptic Not specified CNS depressant via GABA modulation
Pyrido[3,2-e]pyrrolo[1,2-a]azepinones Photocytotoxic vs. triple-negative breast cancer ~2–5 µM (UVA light) ROS generation, apoptosis induction
6a,7,8,9-Tetrahydro derivatives (12, 13) Antihypertensive Effective at 10 mg/kg Vascular smooth muscle relaxation

Key Findings :

  • Compound 7 outperformed ethosuximide in anticonvulsant assays but was less potent than diazepam .
  • Azepinone derivatives showed selective phototoxicity against cancer cells (MDA-MB-231) with low µM IC₅₀ .

Selectivity and Toxicity

  • This compound derivatives exhibit minimal off-target toxicity in CNS models .
  • Chlorinated analogues (e.g., 6b) may pose higher environmental persistence risks due to halogen content .

Biological Activity

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a fused ring system incorporating pyridine, pyrrole, and pyrazine moieties. Its molecular formula is C10H7N3OC_{10}H_7N_3O with a molecular weight of 185.18 g/mol. The compound has a melting point of 264 °C and a boiling point of approximately 276.4 °C .

PropertyValue
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Melting Point264 °C
Boiling Point276.4 °C (predicted)
CAS Number104149-51-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific kinases involved in cancer progression and modulate pathways associated with inflammation and microbial resistance. The compound's mechanism may involve:

  • Enzyme Inhibition : It can inhibit kinases or other enzymes critical for cellular functions.
  • DNA Interaction : Potential interference with DNA replication processes, contributing to its anticancer effects.
  • Antimicrobial Activity : Exhibiting properties that combat bacterial infections by disrupting cellular processes.

Anticancer Properties

This compound has shown promising results in various cancer cell lines. Studies indicate its efficacy against several types of cancer, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. For instance:

  • IC50 Values : In one study, the compound demonstrated IC50 values ranging from 2.74 to 4.92 µM across different cell lines, indicating significant cytotoxicity against these cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria:

  • E. coli and S. aureus : Demonstrated notable effectiveness against these pathogens.
  • Mechanism : The antimicrobial action may be linked to its structural features that allow interaction with bacterial cell membranes or essential metabolic pathways.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties as well:

  • Inhibition Rates : Compounds related to this structure have shown inhibition rates comparable to standard anti-inflammatory drugs like indomethacin in animal models.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Pyrrolo[2,3-b]pyridineModerateLowModerate
Pyrazolo[3,4-b]pyridineHighModerateLow
Imidazo[1,2-a]pyrazineHighHighModerate

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 cells and reported significant apoptosis induction through caspase activation pathways.
  • Antimicrobial Testing : Another investigation assessed the compound's efficacy against S. aureus and E. coli in vitro and found it effective at concentrations as low as 10 µg/mL.

Q & A

Q. What are the established synthetic routes for Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation or tandem cyclization strategies. For example:

  • Tandem iminium cyclization and Smiles rearrangement : Pyridinyloxyacetaldehyde reacts with primary amines. Aromatic amines require trifluoroacetic acid (TFA) catalysis, while aliphatic amines use TiCl₄, achieving yields of 60–85% .
  • Clauson-Kaas reaction : 2,3-Diaminopyridine undergoes regioselective cyclization with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by acid-mediated cyclization to form the tricyclic core .
  • Cyclocondensation : Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives are synthesized from isoindolo-quinoxaline precursors via aza-substitution at specific positions .

Key parameters : Catalyst choice (TFA vs. TiCl₄), solvent polarity, and temperature gradients (e.g., 80–120°C for 12–24 hours) critically impact regioselectivity and yield .

Q. How is the structural characterization of this compound validated?

  • NMR spectroscopy : Proton and carbon-13 NMR are used to confirm regioselectivity and ring fusion patterns. For example, distinct chemical shifts for pyrrolo N–H protons (δ 9.42 ppm) and pyrazine carbons (δ 140–150 ppm) are observed .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 254.1039) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives with complex fused-ring systems .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

  • CNS modulation : In vivo assays in rodents measure exploratory behavior reduction (40–60% at 10 mg/kg), muscle relaxation (ED₅₀ = 5.2 mg/kg), and potentiation of Evipan narcosis. Compound 7 (pyrido[2,3-e]pyrrolo[1,2-a]pyrazine) shows dual analgesic (ED₅₀ = 3.8 mg/kg) and neuroleptic activity .
  • Antibiofilm activity : Derivatives are tested against S. aureus and P. aeruginosa biofilms using crystal violet assays. Substitutions at position 2 (e.g., carboxamide groups) enhance biofilm inhibition (IC₅₀ = 12–18 µM) .
  • Antitumor potential : DNA synthesis inhibition in Ehrlich ascites tumor cells (e.g., 20a derivative reduces thymidine incorporation by 65% at 50 µM) .

Experimental design : Use dose-response curves, positive controls (e.g., cisplatin for antitumor assays), and blinded scoring for behavioral studies .

Q. How do structural modifications influence the compound’s bioactivity and pharmacokinetics?

  • Position 2 modifications : Carboxamide groups improve solubility (logP reduction from 2.1 to 1.4) and antibiofilm activity but reduce CNS penetration .
  • Position 7 substitutions : Alkyl chains (e.g., pentyl) enhance blood-brain barrier permeability (brain/plasma ratio = 2.3) but increase hepatotoxicity risk .
  • Ring fusion : Pyrido[3,2-e]pyrrolo derivatives show higher 5-HT₄ receptor antagonism (Kᵢ = 8 nM) compared to pyrido[2,3-e] isomers (Kᵢ = 32 nM) .

Methodology : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How should researchers address contradictions in reported biological data (e.g., CNS vs. antitumor activity)?

  • Contextualize assay systems : Neuroleptic activity (rodent models) may not correlate with in vitro antitumor results (Ehrlich cells) due to tissue-specific receptor expression .
  • Validate target engagement : Use radioligand binding assays (e.g., 5-HT₄ receptor) or siRNA knockdown to confirm mechanism .
  • Control for metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in plasma and tissue homogenates .

Methodological Challenges

Q. What strategies optimize synthetic scalability while maintaining regiochemical purity?

  • Catalyst screening : TiCl₄ improves yields for aliphatic amines (≥80%) but requires anhydrous conditions, while TFA is cost-effective for aromatic amines .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields (75%) .
  • Purification : Use silica gel chromatography (CHCl₃/EtOAc gradients) or recrystallization (ethanol/water) to isolate isomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 2
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

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